molecular formula C13H8N2 B14675758 1H-Acenaphtho[3,4-D]imidazole CAS No. 36723-13-4

1H-Acenaphtho[3,4-D]imidazole

Cat. No.: B14675758
CAS No.: 36723-13-4
M. Wt: 192.22 g/mol
InChI Key: BEZXPMKVMKFGBO-UHFFFAOYSA-N
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Description

1H-Acenaphtho[3,4-D]imidazole is a heterocyclic compound that features an imidazole ring fused with an acenaphthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Acenaphtho[3,4-D]imidazole can be synthesized through various methods. One common approach involves the condensation of acenaphthenequinone with ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate. This reaction typically occurs in ethanol under reflux conditions, yielding the desired imidazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Acenaphtho[3,4-D]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its reduced form.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

1H-Acenaphtho[3,4-D]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Acenaphtho[3,4-D]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and as a chelating agent. Additionally, its unique structure allows it to interact with biological molecules, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its fused ring structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

CAS No.

36723-13-4

Molecular Formula

C13H8N2

Molecular Weight

192.22 g/mol

IUPAC Name

3,5-diazatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2,4,6,8,10,12-heptaene

InChI

InChI=1S/C13H8N2/c1-2-8-4-5-10-12(8)9(3-1)6-11-13(10)15-7-14-11/h1-4,6-7H,5H2

InChI Key

BEZXPMKVMKFGBO-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=C3C2=C1C4=NC=NC4=C3

Origin of Product

United States

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